molecular formula C18H14FN3O4S B2874588 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 922123-39-5

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No. B2874588
CAS RN: 922123-39-5
M. Wt: 387.39
InChI Key: WIZZSQWJUIDDMO-UHFFFAOYSA-N
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Description

The compound “N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is a common structural feature in many natural products and pharmaceuticals . The molecule also contains an oxadiazole ring and a fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a fluorophenyl group. The benzo[d][1,3]dioxole moiety is a bicyclic system consisting of two oxygen atoms and a benzene ring . The oxadiazole ring is a heterocyclic compound containing two nitrogen atoms and one oxygen atom . The fluorophenyl group consists of a benzene ring substituted with a fluorine atom .

Scientific Research Applications

Synthesis of Benzylisoquinoline Alkaloids

The benzo[d][1,3]dioxole moiety is a key feature in the synthesis of benzylisoquinoline alkaloids, which are a significant class of compounds with various pharmacological activities . This compound could serve as an intermediate in the total synthesis of these alkaloids, which include important molecules like aporphines and coptisines.

Development of Anticancer Agents

Compounds with a 1,3-benzodioxole structure have been identified as active cores in many biologically active molecules, including anticancer drugs . The compound could be investigated for its potential cytotoxic effects against cancer cells.

Modulation of ATP-Binding Cassette Transporters

Derivatives of 1-(benzo[d][1,3]dioxol-5-yl) have been studied as modulators of ATP-binding cassette transporters, which are important in the treatment of diseases like cystic fibrosis . This compound could be explored for similar applications.

Agricultural Chemistry

The structural features of this compound suggest potential applications in agricultural chemistry as an insecticide or fungicide due to the presence of the benzo[d][1,3]dioxole moiety .

Organic Material Development

Given the unique photophysical properties of heterocycle scaffolds, this compound could contribute to the development of novel organic materials for luminescent applications .

Neuropharmacological Research

Related compounds with the 1,3-benzodioxole structure have been reported to produce effects such as euphoria and increased focus, indicating potential applications in neuropharmacological research .

Synthetic Cathinones Study

The compound’s structure is reminiscent of synthetic cathinones, which are stimulants. It could be used to study the effects of these substances and develop treatments for their abuse .

Chemical Synthesis Methodology

The compound could be used in developing new synthetic routes or methodologies in organic chemistry, given its potential reactivity and the presence of multiple functional groups .

properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O4S/c19-12-2-4-13(5-3-12)27-9-16(23)20-18-22-21-17(26-18)8-11-1-6-14-15(7-11)25-10-24-14/h1-7H,8-10H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZZSQWJUIDDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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